molecular formula C15H13ClO3 B2809995 2-{4-[(4-Chlorophenyl)methoxy]phenyl}acetic acid CAS No. 125721-51-9

2-{4-[(4-Chlorophenyl)methoxy]phenyl}acetic acid

Cat. No. B2809995
M. Wt: 276.72
InChI Key: YBTGRZNGHUSBBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{4-[(4-Chlorophenyl)methoxy]phenyl}acetic acid” is a chemical compound with the molecular formula C15H13ClO3 . It is also known by its common name "Benzeneacetic acid, 4-[(4-chlorophenyl)methoxy]-" .


Synthesis Analysis

The synthesis of this compound involves a process for the preparation of 2- [2- [4- [ (4-chloro phenyl) phenyl methyl]-1-piperazinyl] ethoxy acetic acid of formula (Ia) and pharmaceutically acceptable salts thereof . The process also involves compounds of formula (IIa) and (VIIIa), wherein R1 = H or C1-C4 alkyl; R2 = aryl or heteroaryl or R1 and R2 together with the carbon to which they are attached form a C3-C8 cycloalkyl group and X is a suitable leaving group for example, chlorine, bromine, iodine, 4-methylphenyl-sulfonyloxy, methylsulfonyloxy group or 4-bromophenyl-sulfonyloxy group .


Molecular Structure Analysis

The molecular structure of “2-{4-[(4-Chlorophenyl)methoxy]phenyl}acetic acid” is represented by the formula C15H13ClO3 . This indicates that the compound consists of 15 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms .

Scientific Research Applications

Synthesis and Characterization

2-{4-[(4-Chlorophenyl)methoxy]phenyl}acetic acid and its derivatives are utilized in the synthesis of complex organic compounds. For instance, carbon-14 labeled compounds have been prepared for research purposes, demonstrating the compound's role in radioactive synthesis and highlighting its potential in tracing and imaging studies (Dischino, Banville, & Rémillard, 2003). Similarly, the structure of related compounds has been confirmed through X-ray crystallography and NMR methods, indicating its importance in structural biology and chemistry (Haasbroek, Oliver, & Carpy, 1998).

Biological and Pharmaceutical Research

The derivatives of 2-{4-[(4-Chlorophenyl)methoxy]phenyl}acetic acid have been explored for their biological potential. For instance, Zn(II) carboxylates derived from related compounds were synthesized and assessed for DNA interaction and antileishmanial activity, demonstrating the compound's relevance in medicinal chemistry and drug design (Tahir et al., 2021). Additionally, studies on the synthesis and antioxidant activities of similar compounds have been conducted, further indicating the chemical's potential in developing therapeutic agents (Ren, 2004).

Antimicrobial Applications

Research into the antimicrobial properties of derivatives of 2-{4-[(4-Chlorophenyl)methoxy]phenyl}acetic acid has yielded promising results. Compounds synthesized from this chemical framework have demonstrated activity against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis and other bacterial infections (Ali & Shaharyar, 2007).

Molecular Docking and Chemical Calculations

The compound and its derivatives have also been subjects of molecular docking and quantum chemical calculations to understand their interactions at the molecular level. These studies provide insights into the compound's mechanism of action and facilitate the design of more effective drugs (Viji et al., 2020).

properties

IUPAC Name

2-[4-[(4-chlorophenyl)methoxy]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c16-13-5-1-12(2-6-13)10-19-14-7-3-11(4-8-14)9-15(17)18/h1-8H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTGRZNGHUSBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(4-Chlorophenyl)methoxy]phenyl}acetic acid

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